molecular formula C26H31N5O2 B11237688 4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11237688
M. Wt: 445.6 g/mol
InChI Key: TUIZPAPMYHGXSQ-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the pyrimidine intermediate with the benzamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to fit into these sites, blocking the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is crucial in its potential therapeutic applications, such as in the treatment of diseases where enzyme inhibition is beneficial.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE:

    4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE: Similar in structure but may have different substituents leading to varied biological activities.

Uniqueness

The uniqueness of 4-TERT-BUTYL-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C26H31N5O2/c1-18-17-23(31-13-15-33-16-14-31)30-25(27-18)29-22-11-9-21(10-12-22)28-24(32)19-5-7-20(8-6-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3,(H,28,32)(H,27,29,30)

InChI Key

TUIZPAPMYHGXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4

Origin of Product

United States

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